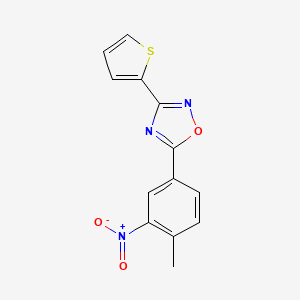

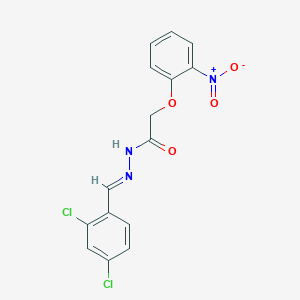

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Applications De Recherche Scientifique

Corrosion Inhibition

5-(4-methyl-3-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. For instance, oxadiazole derivatives demonstrated significant inhibition efficiency on mild steel dissolution in acidic environments. These compounds exhibited mixed-type inhibition behavior, adhering to the Langmuir adsorption isotherm model, as evidenced by various electrochemical and surface analysis techniques (Kalia et al., 2020). Another study highlighted the inhibitive effect of substituted oxadiazoles on mild steel corrosion in HCl medium, showing that certain derivatives can either inhibit or accelerate corrosion depending on their structure, with adsorption characteristics correlating with their experimental efficiencies (Lagrenée et al., 2001).

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been widely studied. Derivatives of this compound showed promising antibacterial and antifungal activities. A series of S-substituted derivatives exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria, showcasing their potential as novel antimicrobial agents (Aziz‐ur‐Rehman et al., 2013). Another study synthesized various 1,3,4-oxadiazole derivatives, demonstrating remarkable antibacterial activities against specific bacterial strains, indicating the versatility and effectiveness of these compounds in combating microbial resistance (Jafari et al., 2017).

Material Science and Other Applications

Oxadiazole derivatives have found applications in material science, such as in the design of mesogenic materials with liquid crystalline properties. New mesogenic series based on 1,3,4-oxadiazole with nitro terminal groups displayed various liquid crystalline phases, influenced by the presence of strong polar groups and the length of the alkoxy chain (Abboud et al., 2017). Moreover, the synthesis of oxadiazole derivatives under green conditions, such as on-water, catalyst-free, and room-temperature methods, highlights the eco-friendly approaches being developed for the construction of these compounds, demonstrating their significance in sustainable chemistry practices (Zhu et al., 2015).

Propriétés

IUPAC Name |

5-(4-methyl-3-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c1-8-4-5-9(7-10(8)16(17)18)13-14-12(15-19-13)11-3-2-6-20-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPBWMXDGTVOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)